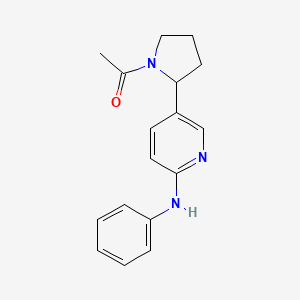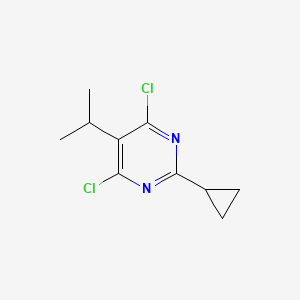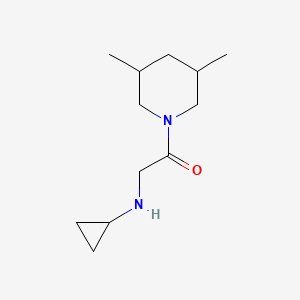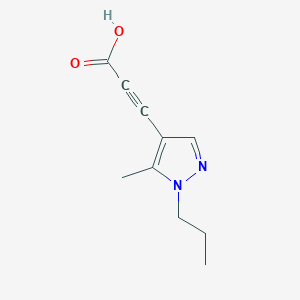
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2OS It is a derivative of nicotinonitrile, featuring a mercapto group at the second position and a methoxyphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. The reaction typically occurs under basic conditions, often using sodium ethoxide as a base, and is carried out in an ethanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-6-methyl-4-phenyl-nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
2-Mercapto-6-(4-methoxyphenyl)nicotinonitrile is unique due to the presence of the methoxyphenyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2OS/c1-16-11-5-2-9(3-6-11)12-7-4-10(8-14)13(17)15-12/h2-7H,1H3,(H,15,17) |
InChI Key |
LPVDGFPBIJUBEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





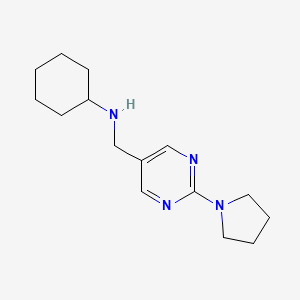
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

